N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide
Description
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE is a complex organic compound featuring a combination of methoxy, tetraazolyl, phenyl, pyrrol, and hexanamide groups
Properties
Molecular Formula |
C18H22N6O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-6-pyrrol-1-ylhexanamide |
InChI |
InChI=1S/C18H22N6O2/c1-26-16-9-8-14(13-15(16)18-20-22-23-21-18)19-17(25)7-3-2-4-10-24-11-5-6-12-24/h5-6,8-9,11-13H,2-4,7,10H2,1H3,(H,19,25)(H,20,21,22,23) |
InChI Key |
OTADRRMFEIZATP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCCCN2C=CC=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the methoxy and tetraazolyl groups. The pyrrol group is then attached, and finally, the hexanamide chain is added under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance yield and efficiency. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The tetraazolyl group can be reduced under specific conditions to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and pyrrol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the tetraazolyl group may produce corresponding amines.
Scientific Research Applications
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Known for its role in click chemistry and various biological activities.
Imidazole: Widely used in pharmaceuticals and as a building block for more complex molecules.
Uniqueness
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
